Resveratrol-13C6

描述

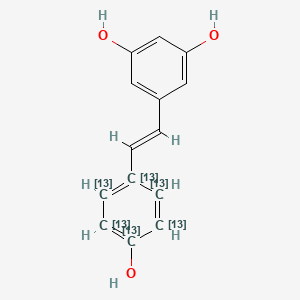

Resveratrol-13C6 is a labeled variant of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. The “13C6” label indicates that six carbon atoms in the resveratrol molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications. Resveratrol is known for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of extensive research in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol-13C6 typically involves the incorporation of carbon-13 labeled precursors into the resveratrol molecule. One common method is the use of labeled phenylalanine or tyrosine as starting materials. These precursors undergo enzymatic or chemical transformations to form resveratrol. The key steps include:

Deamination: Tyrosine is converted to p-coumaric acid via tyrosine ammonia lyase.

CoA Attachment:

p-Coumaric acid is converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase. p-Coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene synthase, to form resveratrol.Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of resveratrol from labeled precursors. The fermentation process is optimized to maximize yield and purity of the labeled compound.

化学反应分析

Types of Reactions

Resveratrol-13C6 undergoes various chemical reactions, including:

Oxidation: Resveratrol can be oxidized to form quinones and other oxidative products.

Reduction: Reduction of resveratrol can lead to the formation of dihydroresveratrol.

Substitution: Resveratrol can undergo substitution reactions, such as O-methylation and glycosylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Enzymes like O-methyltransferase and glycosyltransferase are used for specific substitutions.

Major Products

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydroresveratrol.

Substitution: Methylated and glycosylated resveratrol derivatives.

科学研究应用

Pharmacokinetics and Metabolism Studies

Bioavailability Assessment

Research has demonstrated that resveratrol exhibits low bioavailability due to extensive metabolism. The use of Resveratrol-13C6 allows for precise tracking of its metabolic pathways in vivo. Studies have shown that after administration, this compound can be monitored through mass spectrometry to determine its absorption rates, distribution, metabolism, and excretion profiles. This is crucial for understanding the pharmacokinetics of resveratrol and optimizing its therapeutic use .

Metabolite Identification

The isotopic labeling facilitates the identification of metabolites formed during the metabolism of resveratrol. For instance, studies utilizing this compound have identified various conjugated forms (glucuronides and sulfates) that are produced in human subjects after ingestion. This information is vital for elucidating the mechanisms by which resveratrol exerts its biological effects .

Therapeutic Applications

Cardiovascular Health

Resveratrol has been extensively studied for its cardioprotective effects. Clinical trials have shown that it can improve endothelial function and reduce oxidative stress, which are important factors in cardiovascular diseases. The application of this compound in these studies helps researchers understand how resveratrol influences lipid metabolism and inflammatory markers in cardiovascular health .

Cancer Research

The anti-cancer properties of resveratrol are well-documented, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Utilizing this compound allows researchers to trace the compound's interactions with cancer cell pathways and assess its efficacy as a chemopreventive agent. For example, research has shown that resveratrol can modulate signaling pathways involved in cancer progression, such as the NF-kB pathway .

Neuroprotection

Resveratrol's neuroprotective effects have garnered attention for potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies employing this compound have explored its ability to cross the blood-brain barrier and exert protective effects against neuronal damage caused by oxidative stress .

Cosmetic Applications

The anti-aging properties of resveratrol have led to its incorporation into cosmetic formulations. Research indicates that it can inhibit elastase activity, which is responsible for the breakdown of elastin in the skin. The use of this compound in cosmetic research helps evaluate its effectiveness in promoting skin health and reducing signs of aging through enhanced bioavailability and stability .

Dietary Supplements

Resveratrol is marketed as a dietary supplement for its purported health benefits, including anti-inflammatory and antioxidant properties. The application of this compound in clinical trials assessing these supplements provides insights into their bioactivity and safety profiles, ensuring that consumers receive effective products .

Comprehensive Data Table

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Pharmacokinetics | Bioavailability studies | Low bioavailability; extensive metabolism tracked |

| Metabolism Studies | Metabolite profiling | Identification of glucuronides and sulfates |

| Cardiovascular Health | Endothelial function improvement | Reduction in oxidative stress; enhanced lipid profiles |

| Cancer Research | Tumor growth inhibition | Modulation of cancer pathways; apoptosis induction |

| Neuroprotection | Protection against neurodegeneration | Ability to cross blood-brain barrier; reduce damage |

| Cosmetic Applications | Anti-aging formulations | Inhibition of elastase; improved skin elasticity |

| Dietary Supplements | Health benefit evaluations | Anti-inflammatory effects; safety profiles established |

作用机制

Resveratrol-13C6 exerts its effects through several molecular targets and pathways:

Antioxidant Activity: Resveratrol scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

SIRT1 Activation: Resveratrol activates SIRT1, a protein that regulates cellular processes related to aging and metabolism.

NF-kappaB Suppression: It suppresses the activation of NF-kappaB, a transcription factor involved in inflammation and immune responses.

相似化合物的比较

Resveratrol-13C6 can be compared with other similar polyphenolic compounds, such as:

Pterostilbene: A dimethylated derivative of resveratrol with higher bioavailability and similar biological activities.

Piceatannol: A hydroxylated derivative of resveratrol with potent anti-inflammatory

生物活性

Resveratrol (RSV), a naturally occurring polyphenolic compound found in various plants, has garnered significant attention for its diverse biological activities and potential health benefits. The isotopically labeled variant, Resveratrol-13C6, allows researchers to trace metabolic pathways and understand its biological mechanisms more effectively. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data on its pharmacological effects.

Overview of this compound

This compound is a labeled form of resveratrol that incorporates six carbon-13 isotopes into its molecular structure. This modification enables precise tracking of its metabolic fate in biological systems. Studies have shown that this compound can be utilized by human and mouse cells to synthesize coenzyme Q10 (CoQ10), indicating its role as a precursor in biosynthetic pathways .

Biological Activities

Resveratrol exhibits a wide range of biological activities, including:

- Antioxidant Properties : Resveratrol is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for its protective effects against various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in conditions like arthritis and cardiovascular diseases .

- Anticancer Activity : Research indicates that resveratrol induces apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of cell cycle regulators and the activation of caspases .

- Metabolic Benefits : Resveratrol has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss through mechanisms such as AMPK activation and inhibition of α-glucosidase .

1. Anticancer Mechanisms

A study investigating the effects of this compound on human leukemia cells demonstrated that it enhances apoptotic signaling pathways while simultaneously reducing cell viability. The combination treatment with paclitaxel and resveratrol significantly increased reactive oxygen species (ROS) levels, suggesting a synergistic effect in promoting cancer cell death .

2. CoQ10 Biosynthesis

In a study using HepG2 cells, researchers found that treatment with this compound led to a significant increase in cellular CoQ10 levels. The presence of the 13C-labeled compound confirmed that resveratrol was incorporated into CoQ10 biosynthesis, highlighting its potential as a nutritional supplement for enhancing mitochondrial function .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, resveratrol's clinical application is limited by poor bioavailability due to rapid metabolism and first-pass effects. Studies indicate that only low plasma concentrations are achieved after oral administration, which raises questions about the effectiveness of typical dosages used in research settings .

Summary Table of Biological Activities

属性

IUPAC Name |

5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OYESDQHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676131 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185247-70-4 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185247-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。